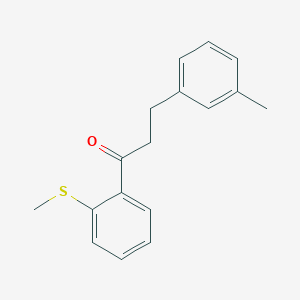

3-(3-Methylphenyl)-2'-thiomethylpropiophenone

Description

The compound 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone (CAS: 898768-96-2) is a propiophenone derivative featuring a 2,3-dimethylphenyl group at the 3-position and a thiomethyl (-SCH₃) substituent at the 2'-position of the adjacent aromatic ring. The thiomethyl group, characterized by a sulfur atom bonded to a methyl group, introduces distinct polarizability and electron-donating effects compared to oxygen- or fluorine-based substituents .

Properties

IUPAC Name |

3-(3-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQCFPQILHBLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644067 | |

| Record name | 3-(3-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-55-1 | |

| Record name | 1-Propanone, 3-(3-methylphenyl)-1-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylacetophenone with 2-chloromethylthiobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Reaction Scheme: [ \text{3-Methylacetophenone} + \text{2-Chloromethylthiobenzene} \xrightarrow{\text{AlCl}_3} \text{3-(3-Methylphenyl)-2’-thiomethylpropiophenone} ]

Industrial Production Methods

In an industrial setting, the synthesis of 3-(3-Methylphenyl)-2’-thiomethylpropiophenone can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: HNO3 (for nitration), SO3 (for sulfonation), Br2 (for bromination)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

3-(3-Methylphenyl)-2’-thiomethylpropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thiomethyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: It is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2’-thiomethylpropiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its thiomethyl and carbonyl groups. These interactions can lead to the modulation of enzymatic activity or receptor signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of propiophenone derivatives with varying substituents. Below is a detailed comparison of key analogs based on structural features, commercial availability, and inferred physicochemical properties:

Key Observations:

- Thiomethyl vs. Methoxy (-OCH₃): The thiomethyl group’s larger atomic radius and polarizability (vs. methoxy’s oxygen) may enhance π-π stacking or van der Waals interactions in solid-state structures, as seen in related heterocyclic ketones .

- Thiomethyl vs. Fluorine (-F): Fluorine’s electronegativity increases oxidative stability but reduces electron density on the aromatic ring compared to the electron-donating thiomethyl group.

Research Findings on Structural and Electronic Properties

Intermolecular Interactions

Studies on structurally related α,β-unsaturated ketones (e.g., thiophene- and furan-containing derivatives) reveal that sulfur-based substituents like thiomethyl facilitate S···π interactions and C-H···S hydrogen bonding, which stabilize crystal lattices . These interactions are less pronounced in methoxy- or methyl-substituted analogs, where weaker C-H···O or van der Waals forces dominate.

Electronic Effects

- Thiomethyl Group: The -SCH₃ group is a moderate electron donor due to sulfur’s lone pairs, which can increase electron density on the aromatic ring and influence reactivity in electrophilic substitutions.

- Comparison with Methoxy (-OCH₃): While both -SCH₃ and -OCH₃ are electron-donating, the thiomethyl group’s lower electronegativity results in reduced resonance effects compared to methoxy.

Notes and Limitations

- Discrepancy in Nomenclature: The user-specified compound, 3-(3-Methylphenyl)-2'-thiomethylpropiophenone, differs from the evidence-supported 3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone. The latter is used here due to data availability.

- Further experimental studies are needed to validate inferred properties.

Biological Activity

Overview

3-(3-Methylphenyl)-2'-thiomethylpropiophenone is an organic compound classified as an aromatic ketone. It features a propiophenone backbone, a 3-methylphenyl group, and a thiomethyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiomethyl and carbonyl groups may facilitate interactions that modulate enzymatic activity or receptor signaling pathways. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological effects.

Antimicrobial Properties

Studies indicate that compounds similar to this compound exhibit antimicrobial activity. The compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis, similar to other thioketones that have shown effectiveness against Gram-positive bacteria like Bacillus subtilis .

Enzyme Inhibition

Research has demonstrated that the compound can act as an inhibitor of specific enzymes. For instance, it may influence the activity of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. Such inhibition can lead to reduced fatty acid synthesis, impacting membrane integrity and overall bacterial survival .

Case Studies

- Antimicrobial Screening : A study screened various thioketones for their ability to inhibit Bacillus subtilis. This compound was identified as a candidate with significant inhibitory effects, which were quantified using IC50 values .

- Enzyme Activity Profiling : In vitro assays have been conducted to assess the inhibitory action of this compound on PPTases. The compound demonstrated a dose-dependent inhibition, suggesting its potential as a lead compound in the development of new antibacterial agents .

Comparative Analysis

Future Directions

Research into this compound is ongoing, with several avenues worth exploring:

- Drug Development : Given its biological activity, further studies could evaluate its efficacy as a pharmacophore in drug design.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its interactions with biological targets are needed.

- Structural Modifications : Exploring derivatives and analogs could enhance its biological profile and broaden its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.